molecular formula C20H26N8O3 B15044927 2-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol

2-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol

Cat. No.: B15044927
M. Wt: 426.5 g/mol
InChI Key: JVZHJRXOJQQTGU-KGENOOAVSA-N
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Description

2-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL is a complex organic compound featuring a triazine ring substituted with piperidine groups, a hydrazine linkage, and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, which is then functionalized with piperidine groups. The hydrazine linkage is introduced through a condensation reaction with a hydrazine derivative. Finally, the nitrophenol moiety is attached via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL undergoes various chemical reactions, including:

    Oxidation: The nitrophenol moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The piperidine groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted triazine derivatives from substitution reactions.

Scientific Research Applications

2-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and piperidine groups play a crucial role in its binding affinity and specificity. The nitrophenol moiety may also contribute to its biological activity through redox reactions or interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE: Lacks the hydrazine and nitrophenol moieties, resulting in different chemical and biological properties.

    2,4-DINITROPHENOL: Contains nitrophenol groups but lacks the triazine and piperidine components.

    HYDRAZINE DERIVATIVES: Similar hydrazine linkage but different substituents on the triazine ring.

Uniqueness

2-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL is unique due to its combination of a triazine ring, piperidine groups, hydrazine linkage, and nitrophenol moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H26N8O3

Molecular Weight

426.5 g/mol

IUPAC Name

2-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol

InChI

InChI=1S/C20H26N8O3/c29-17-8-7-16(28(30)31)13-15(17)14-21-25-18-22-19(26-9-3-1-4-10-26)24-20(23-18)27-11-5-2-6-12-27/h7-8,13-14,29H,1-6,9-12H2,(H,22,23,24,25)/b21-14+

InChI Key

JVZHJRXOJQQTGU-KGENOOAVSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)N4CCCCC4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)N4CCCCC4

Origin of Product

United States

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